Bis(2,3,3,3-tetrachloropropyl) ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,3,3,3-tetrachloropropyl) ether is typically synthesized through the reaction of 2,3,3,3-tetrachloropropanol with thionyl chloride . This reaction requires controlled temperature conditions and the presence of a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of trichloroethylene , 1,3,5-trioxane , aluminum chloride , hydrochloric acid , and sulfuric acid . These reagents are combined under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,3,3-tetrachloropropyl) ether undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Reducing agents like or are commonly used.
Substitution: Halogenation reactions often involve reagents like or under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, bis(2,3,3,3-tetrachloropropyl) ether is used as a solvent and synergizing agent in pesticide production . It is also employed in various organic synthesis reactions .
Biology and Medicine: While its primary applications are industrial, this compound is also studied for its potential biological effects and interactions .
Industry: Industrially, this compound is used as a flame retardant , plasticizer , and component in transformer oils . Its effectiveness as a synergizing agent in pesticides makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of bis(2,3,3,3-tetrachloropropyl) ether involves its interaction with molecular targets and pathways in the systems it is applied to . For instance, as a flame retardant, it interferes with the combustion process by releasing halogen radicals that quench free radicals in the flame . In pesticides, it enhances the effectiveness of active ingredients by increasing their stability and penetration .
Comparison with Similar Compounds
- Octachlorodipropyl ether
- Hexachloropropyl ether
- Tetrachloropropyl ether
Comparison: Bis(2,3,3,3-tetrachloropropyl) ether is unique due to its high chlorine content , which imparts superior flame retardant and pesticidal properties compared to its analogs . Its molecular structure allows for effective interaction with various substrates, making it a versatile compound in multiple applications .
Properties
IUPAC Name |
1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861778 | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-90-2 | |
Record name | Octachlorodipropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bis(2,3,3,3-tetrachloropropyl) ether primarily known for in the scientific literature?
A1: this compound, often referred to as S421, has been predominantly researched for its insecticidal properties and its ability to synergize the effects of other insecticides, particularly pyrethrins and carbamates. [, , ]
Q2: How does this compound behave in different soil types?
A2: Research indicates that this compound degrades in various tea garden soils, following first-order kinetics. The degradation rate is significantly influenced by factors like organic matter content, temperature, and microbial activity. [] For instance, its half-life is considerably longer in sterilized soil compared to non-sterilized soil. []
Q3: Are there specific analytical techniques used to study this compound?
A3: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a prominent method employed for determining the residue levels and degradation dynamics of this compound in environmental matrices like soil and tea leaves. [, ] Additionally, Accelerated Solvent Extraction (ASE) is used for extracting the compound from tea leaves prior to analysis by GC. []
Q4: Does the structure of this compound pose challenges for its analysis by NMR spectroscopy?
A4: Yes, the presence of two chiral centers and the steric hindrance from the trichloromethyl groups contribute to the complexity observed in both 1H and 13C NMR spectra of this compound. [] Two-dimensional NMR techniques are particularly helpful in resolving these complex spectra and confirming the compound's structure. []
Q5: What are the key concerns related to this compound's persistence in the environment?
A6: While this compound degrades in the environment, factors influencing its degradation rate, such as soil type and temperature, can impact its persistence. [] This raises concerns about potential bioaccumulation and long-term effects on ecosystems, necessitating further research and monitoring.
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